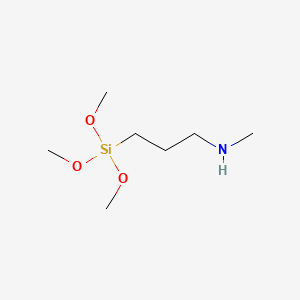

N-Methylaminopropyltrimethoxysilane

Übersicht

Beschreibung

Trimethoxy[3-(methylamino)propyl]silane (MAPTMS) is an aminoalkyltrimethoxysilane that can be used for silanization surface immobilization.

Wirkmechanismus

is an organosilicon compound. It’s a type of silane, which are compounds containing a silicon atom bonded to hydrogen and other types of atoms. N-Methylaminopropyltrimethoxysilane has a molecular formula of C7H19NO3Si and a molecular weight of 193.32 .

In terms of its physical properties, this compound is a liquid at room temperature. It has a boiling point of 106 °C and a density of 0.975 g/mL at 25 °C . It’s sensitive to moisture and will slowly react with water .

In industrial applications, this compound can be used for surface immobilization . It can functionalize materials like SBA-15, which can potentially be used for the absorption of carbon dioxide (CO2) and also in novel sensors . It can also be used in the preparation of proton conductive membranes .

Biologische Aktivität

N-Methylaminopropyltrimethoxysilane (MAPTMS) is a silane compound with significant potential in various biological applications, particularly in antimicrobial and adhesion-promoting contexts. This article explores its biological activity, detailing its mechanisms, efficacy against microbial pathogens, and implications for use in medical and industrial applications.

Chemical Structure and Properties

MAPTMS is characterized by the following chemical structure:

- Chemical Formula : CHNOSi

- Molecular Weight : 179.32 g/mol

- Functional Groups : Contains a methylamino group and three methoxy groups, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

MAPTMS has been studied for its antimicrobial properties, particularly against biofilm-forming pathogens. Research indicates that silane compounds can enhance the efficacy of antimicrobial agents by improving adhesion to surfaces and promoting the release of active substances.

Efficacy Against Biofilms

A study demonstrated that MAPTMS-modified silica nanoparticles exhibited significant antimicrobial activity against established biofilms of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The nanoparticles showed a killing efficacy of over 99% against these bacteria when exposed to nitric oxide (NO) releasing conditions .

The antimicrobial action of MAPTMS is primarily attributed to its ability to:

- Enhance Adhesion : The amine functional group promotes stronger interactions with bacterial cell walls, facilitating greater antimicrobial efficacy.

- Release Antimicrobial Agents : When incorporated into nanoparticles, MAPTMS can serve as a carrier for NO, which is known for its broad-spectrum antibacterial properties .

Cytotoxicity Studies

Cytotoxicity assessments have shown that MAPTMS-based formulations can be less harmful to mammalian cells compared to traditional antiseptics. For instance, fibroblast viability tests indicated that higher concentrations of NO-releasing silica nanoparticles caused minimal inhibition of cell proliferation compared to chlorhexidine .

Study 1: Antimicrobial Efficacy in Medical Applications

In a clinical setting, MAPTMS was utilized in coatings for medical devices. The study found that devices treated with MAPTMS demonstrated reduced rates of infection due to enhanced antimicrobial properties. The coatings effectively prevented biofilm formation on surfaces exposed to pathogenic bacteria .

Study 2: Environmental Applications

MAPTMS has also been explored for use in environmental applications, such as water treatment. Its ability to bind to various contaminants while simultaneously providing antimicrobial effects makes it a promising candidate for developing advanced filtration systems .

Table 1: Comparative Antimicrobial Efficacy of MAPTMS

| Pathogen | Killing Efficacy (%) | Biofilm Formation Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | ≥99.999 | 95 |

| Staphylococcus aureus | ≥99 | 90 |

| Escherichia coli | ≥98 | 85 |

Table 2: Cytotoxicity Data of MAPTMS Formulations

| Concentration (mg/mL) | Fibroblast Viability (%) | Comparison with Chlorhexidine (%) |

|---|---|---|

| 1 | 95 | Higher |

| 2 | 90 | Higher |

| 4 | 85 | Similar |

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

2.1 Surface Modification

MAPTMS is widely used for the surface modification of microparticles and as a coupling agent in UV-cured and epoxy systems. It enhances the adhesion properties of materials by forming siloxane bonds with surfaces, making it valuable in coatings and composites .

2.2 Thin Film Fabrication

This silane compound serves as a precursor in chemical vapor deposition processes to fabricate thin films, particularly for electronic applications such as batteries . Its ability to form stable films contributes to improved performance in energy storage devices.

Biomedical Applications

3.1 Antimicrobial Coatings

Recent studies have demonstrated the potential of MAPTMS in developing antimicrobial coatings. The compound can be incorporated into silica nanoparticles that release nitric oxide (NO), an agent known for its antimicrobial properties. Research indicates that NO-releasing silica nanoparticles can effectively kill biofilm-forming bacteria like Pseudomonas aeruginosa and Escherichia coli, achieving over 99% cell viability reduction .

Case Study: Nitric Oxide-Releasing Silica Nanoparticles

- Objective: To evaluate the efficacy of NO-releasing nanoparticles against bacterial biofilms.

- Findings: The nanoparticles demonstrated significant antimicrobial activity, particularly against gram-negative bacteria, while showing lower cytotoxicity compared to traditional antiseptics .

3.2 Glucose Biosensors

MAPTMS is also utilized in the development of glucose biosensors through sol-gel processes. The incorporation of NO-releasing xerogels as sensor membranes has shown linear responses to glucose concentrations up to 24 mM, maintaining sensitivity over extended periods .

Sensor Technology

4.1 Chemical Sensors

The compound plays a crucial role in the synthesis of chemical sensors that require specific surface functionalities for enhanced detection capabilities. MAPTMS-modified materials can improve the sensitivity and selectivity of sensors used for detecting environmental pollutants or biological analytes .

4.2 Photopolymerization Applications

In photopolymerization processes, MAPTMS has been shown to reduce shrinkage stress in polymer-based materials by modifying the surface characteristics of silica fillers . This application is particularly relevant in dental materials where stress reduction is critical for longevity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Surface Modification | Enhances adhesion in coatings and composites | Effective coupling agent for UV-cured systems |

| Thin Film Fabrication | Used as a precursor in chemical vapor deposition | Improves performance in electronic devices |

| Antimicrobial Coatings | Incorporation into NO-releasing silica nanoparticles | Over 99% reduction in bacterial viability |

| Glucose Biosensors | Development of biosensors using NO-releasing xerogels | Linear response to glucose concentrations |

| Sensor Technology | Enhances sensitivity/selectivity in chemical sensors | Improves detection capabilities |

| Photopolymerization | Reduces shrinkage stress in polymer-based materials | Critical for applications in dental materials |

Eigenschaften

IUPAC Name |

N-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVMJLSUSGYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062826 | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-25-8 | |

| Record name | (Methylaminopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methylaminopropyltrimethoxysilane interact with surfaces and what are the downstream effects?

A1: this compound acts as a coupling agent, primarily in fiber-reinforced composites. It achieves this by forming stable covalent bonds with both the inorganic surface (e.g., fiberglass []) and the organic matrix (e.g., epoxy resin []). This interaction leads to improved adhesion and mechanical properties of the composite material []. The silane molecule first hydrolyzes in the presence of moisture, generating silanol groups (Si-OH) which then condense with hydroxyl groups on the inorganic surface to form strong Si-O-Si bonds. The amine group of the silane then reacts with the organic matrix, creating a robust interfacial layer [].

Q2: What is the structural characterization of this compound?

A2:

- Spectroscopic Data: Fourier-transform infrared spectroscopy (FTIR) is commonly used to characterize the structure and confirm the presence of specific functional groups in this compound and its reaction products [].

Q3: What are the material compatibility and stability aspects of this compound?

A3: this compound demonstrates excellent compatibility with various inorganic materials such as silica, glass, and metal oxides [, ]. Its ability to form strong bonds with these materials makes it suitable for applications like surface modification, coating, and adhesion promotion []. The compound’s stability is influenced by factors such as pH, temperature, and exposure to moisture [].

Q4: Can this compound be used to control the orientation of liquid crystals?

A4: Yes, this compound can be used to induce homogeneous (planar) alignment of liquid crystals on surfaces [, ]. This is attributed to the interaction between the silane's amine group and the liquid crystal molecules, encouraging them to lie flat on the surface. Interestingly, by combining this compound with another silane that induces homeotropic (perpendicular) alignment, researchers can finely tune the tilt angle of liquid crystals on a surface []. This control over liquid crystal orientation is crucial in the development of liquid crystal displays and other optical devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.